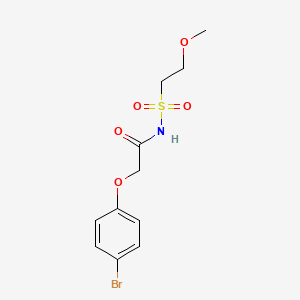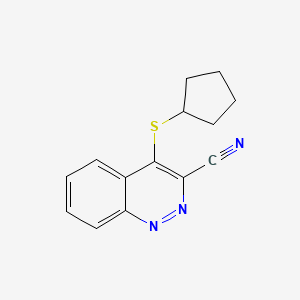![molecular formula C17H25N3O3 B7553349 [4-(2-Hydroxy-2-phenylethyl)piperazin-1-yl]-morpholin-4-ylmethanone](/img/structure/B7553349.png)
[4-(2-Hydroxy-2-phenylethyl)piperazin-1-yl]-morpholin-4-ylmethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(2-Hydroxy-2-phenylethyl)piperazin-1-yl]-morpholin-4-ylmethanone, commonly known as HPPH, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. HPPH is a piperazine derivative that has been synthesized and studied for its potential use in cancer treatment and other medical applications.
Mechanism of Action
The mechanism of action of HPPH involves the activation of singlet oxygen, a highly reactive form of oxygen that can cause damage to cancer cells. HPPH is activated by light, which causes it to produce singlet oxygen, leading to the destruction of cancer cells. This mechanism of action makes HPPH an ideal candidate for targeted cancer therapy, as it can be activated only in cancer cells, leaving healthy cells unharmed.
Biochemical and Physiological Effects:
HPPH has been shown to have a variety of biochemical and physiological effects. In addition to its potential use in cancer treatment, HPPH has also been studied for its potential use in other medical applications, such as the treatment of bacterial infections and as an anti-inflammatory agent. HPPH has also been shown to have antioxidant properties, making it a potential candidate for the treatment of oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using HPPH in lab experiments is its high affinity for cancer cells, making it an ideal candidate for targeted cancer therapy. HPPH is also relatively easy to synthesize, making it readily available for use in lab experiments. However, one of the limitations of using HPPH in lab experiments is its potential toxicity, which requires careful handling and monitoring.
Future Directions
There are many potential future directions for the study of HPPH. One of the most promising areas of research is the development of new and improved methods for the synthesis of HPPH, which could lead to more efficient and cost-effective production of the compound. In addition, further research is needed to fully understand the mechanisms of action of HPPH and its potential applications in various fields of scientific research. Finally, the development of new and improved photodynamic therapy techniques that utilize HPPH could lead to more effective and targeted cancer treatments.
Synthesis Methods
The synthesis of HPPH involves several steps that require careful attention to detail. The first step involves the reaction between 4-(2-bromoethyl)morpholine and 4-hydroxybenzaldehyde to form 4-(2-hydroxy-2-phenylethyl)morpholine. The second step involves the reaction between 4-(2-hydroxy-2-phenylethyl)morpholine and 1-(4-morpholinyl)-2-nitroethene to form HPPH. The final step involves the reduction of HPPH using palladium on carbon to form the desired product.
Scientific Research Applications
HPPH has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of HPPH is in cancer treatment. HPPH has been shown to have a high affinity for cancer cells, making it an ideal candidate for targeted cancer therapy. In addition, HPPH has also been studied for its potential use in photodynamic therapy, a non-invasive cancer treatment that uses light to activate photosensitizing agents.
properties
IUPAC Name |
[4-(2-hydroxy-2-phenylethyl)piperazin-1-yl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O3/c21-16(15-4-2-1-3-5-15)14-18-6-8-19(9-7-18)17(22)20-10-12-23-13-11-20/h1-5,16,21H,6-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWVWLFRCOGWNNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(C2=CC=CC=C2)O)C(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(2-Hydroxy-2-phenylethyl)piperazin-1-yl]-morpholin-4-ylmethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]-2-piperidin-1-ylacetamide](/img/structure/B7553268.png)
![2-[2-(5-Phenyl-1,3,4-oxadiazol-2-yl)-6-azaspiro[2.5]octan-6-yl]pyridine-3-carbonitrile](/img/structure/B7553273.png)
![5-[4-(4-Bromophenyl)oxan-4-yl]-3-tert-butyl-1,2,4-oxadiazole](/img/structure/B7553281.png)
![5-methyl-N-(3-methylbutyl)-1-[2-(oxan-4-yl)-3,4-dihydro-1H-isoquinolin-5-yl]triazole-4-carboxamide](/img/structure/B7553282.png)


![2-[[(2-Cyclohexyl-1-methyl-ethyl)amino]methyl]phenol](/img/structure/B7553317.png)
![5-(3-Fluorophenyl)sulfonyl-3-(trifluoromethyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine](/img/structure/B7553319.png)

![4-[(E)-{2-[(5-bromo-2-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]benzoic acid](/img/structure/B7553328.png)
![4-bromo-N-[(E)-(2-chloro-5-nitrophenyl)methylideneamino]aniline](/img/structure/B7553341.png)


![N-(7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)-5-ethyl-N-methylfuran-2-carboxamide](/img/structure/B7553376.png)